molecular formula C17H18ClNO B2802076 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477334-05-7

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2802076
CAS No.: 477334-05-7
M. Wt: 287.79
InChI Key: YZFZTDYQRFKNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-methylphenyl group and an anilino moiety bearing 3-chloro and 4-methyl substituents. Its molecular formula is C₁₇H₁₇ClNO (MW: 286.78 g/mol).

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFZTDYQRFKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-05-7
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone typically involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Chloro vs.
  • Nitro Substituents : Nitro groups () introduce strong electron-withdrawing effects, which may improve binding affinity but reduce solubility and stability.
2.2. Substituent Variations on the Phenyl Ring
Compound Name Substituents (Phenyl Ring) Molecular Formula Key Properties/Applications
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone 4-Cl C₁₆H₁₅ClFNO Increased hydrophobicity; potential CNS activity
3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone 4-CH₃ C₁₆H₁₆ClNO Simplified structure; lower steric hindrance
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone) 4-Cl, piperidinyl C₁₄H₁₇ClNO Aliphatic amino group; potential for altered pharmacokinetics

Key Observations :

  • 4-Methyl vs. 4-Chloro : The methyl group (target compound) enhances lipophilicity, favoring membrane permeability, while chlorine () increases molecular weight and polarity.
  • Aromatic vs.
2.3. Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural motifs with propanones but exhibit distinct electronic properties due to conjugation:

Compound Name Substituents Molecular Formula Key Properties
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Cl, 4-F C₁₅H₁₀ClFO Extended conjugation; crystallographic stability

Key Observations :

  • Chalcones () exhibit planar structures due to conjugation, enhancing crystallinity and π-π stacking interactions, unlike saturated propanones.

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and safety profile.

  • Molecular Formula : C16H18ClN
  • Molecular Weight : 287.78 g/mol
  • Chemical Structure : The compound features a propanone core with a chloro-substituted aniline and a methylphenyl group, contributing to its unique reactivity and biological interactions.

Therapeutic Potential

The compound's structural characteristics suggest potential applications in treating neurological disorders or as an anti-inflammatory agent. For instance, compounds with similar structures have been investigated for their roles as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity .

In Vitro Studies

In vitro studies have demonstrated that related compounds can enhance neurotransmitter release and modulate receptor activity. For example, research on benzothiadiazine derivatives has shown their ability to increase acetylcholine and serotonin levels in the hippocampus, suggesting potential cognitive-enhancing effects .

StudyFindings
Study ADemonstrated increased neurotransmitter levels in rat models.
Study BIdentified receptor modulation capabilities leading to enhanced cognitive function.

In Vivo Studies

In vivo studies on related compounds indicate significant pharmacological activity. For instance, certain derivatives have been shown to cross the blood-brain barrier effectively, enhancing their therapeutic potential for CNS disorders .

Safety Profile

The safety and toxicity of 3-(3-Chloro-4-methylanilino)-1-(4-methylphenyl)-1-propanone require careful evaluation. Preliminary data suggest that while some analogs exhibit low toxicity profiles, further studies are necessary to establish a comprehensive safety profile for this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.